PAT1inh-B01 (hydrochloride)
Description
Overview of Putative Anion Transporter 1 (PAT1/SLC26A6) in Intestinal Physiology and Beyond
Putative Anion Transporter 1 (PAT1), or SLC26A6, is a versatile anion exchanger belonging to the SLC26 family of transporters. bohrium.comphysiology.org It is predominantly located on the apical membrane of epithelial cells, particularly in the villi of the small intestine. researchgate.net PAT1 facilitates the exchange of several anions, including chloride (Cl⁻), bicarbonate (HCO₃⁻), oxalate (B1200264), and sulfate. bohrium.comresearchgate.net This exchange is crucial for various physiological functions.
In the small intestine, PAT1 is a key player in Cl⁻ absorption, both linked and unlinked to nutrient transport, and is involved in bicarbonate secretion and absorption, which is vital for regulating intracellular pH (pHi). physiology.orgresearchgate.net Beyond the intestine, SLC26A6 is also expressed in other organs such as the pancreas, kidneys, and heart, where it is involved in anion secretion, fluid absorption, and the elimination of waste products like oxalate. bohrium.com Studies using knockout mouse models have been instrumental in defining its roles, demonstrating, for example, that PAT1-deficient mice exhibit impaired duodenal oxalate secretion. researchgate.net The expression of PAT1 shows a distinct regional pattern in the murine intestine, which is generally opposite to that of another major anion exchanger, DRA (SLC26A3). physiology.org
The transporter's function is complex; for instance, it is believed to operate with a 1 Cl⁻:2 HCO₃⁻ stoichiometry, which would favor bicarbonate uptake under certain conditions. researchgate.net Recent cryo-electron microscopy studies have provided insights into the molecular structure of human SLC26A6, suggesting a 1:1 stoichiometry for electroneutral Cl⁻/HCO₃⁻ exchange and an electrogenic mechanism for Cl⁻/oxalate²⁻ exchange. bohrium.com
Role of PAT1 in Chloride and Fluid Absorption across Epithelial Barriers
The relative contribution of PAT1 and DRA to fluid absorption appears to vary by intestinal segment. jci.org While some earlier research suggested PAT1 was the predominant anion exchanger in the small intestine, the lack of selective inhibitors made it difficult to distinguish its specific contributions from those of DRA. jci.org The development of selective pharmacological tools has provided functional evidence that PAT1 is the key transporter mediating Cl⁻ and fluid absorption in the ileum (the final section of the small intestine). researchgate.net In contrast, DRA appears to be the dominant anion exchanger in the colon. jci.orgresearchgate.net This regional specificity highlights the complementary roles of these two transporters in maintaining electrolyte and fluid balance along the gastrointestinal tract. jci.orgresearchgate.net
Identification and Significance of PAT1inh-B01 (hydrochloride) as a Selective Inhibitor of PAT1
The challenge of delineating the specific functions of PAT1, particularly in tissues where other SLC26 family members like DRA are co-expressed, underscored the need for a selective inhibitor. bohrium.comjci.org PAT1inh-B01 was identified through a high-throughput screening of 50,000 synthetic small molecules. jci.orgresearchgate.net This screening utilized cells engineered to express PAT1 and a halide-sensing fluorescent protein to detect anion exchange activity. jci.org
PAT1inh-B01, a pyrazolo-pyrido-pyrimidinone compound, emerged as the most potent inhibitor from this screen. jci.orgresearchgate.net It effectively blocks PAT1-mediated anion exchange with a half-maximal inhibitory concentration (IC₅₀) of approximately 350 nM. jci.orgmedchemexpress.commedchemexpress.com Crucially, further studies confirmed its selectivity, showing no significant inhibition of the closely related intestinal transporter DRA (SLC26A3) or other major intestinal ion transporters and channels. jci.orgresearchgate.netresearchgate.net
The significance of PAT1inh-B01 (hydrochloride) is twofold. Firstly, it provides a novel and powerful pharmacological tool to precisely investigate the physiological and pathophysiological roles of PAT1 in intestinal ion and fluid transport. jci.orgresearchgate.net Experiments using this inhibitor in mouse models have provided direct functional evidence for the distinct, segment-specific roles of PAT1 and DRA in intestinal fluid absorption. For example, in closed loops of the mouse ileum, PAT1inh-B01 blocked over 80% of fluid absorption, while a DRA inhibitor had no effect. jci.orgresearchgate.net In the mid-jejunum, PAT1inh-B01 inhibited fluid absorption by 50%, a figure that rose to over 90% when combined with a DRA inhibitor. jci.orgresearchgate.net Secondly, PAT1inh-B01 represents a potential drug candidate for treating small intestinal hyposecretory disorders, such as meconium ileus and distal intestinal obstruction syndrome associated with cystic fibrosis, where reduced fluid secretion is a key problem. researchgate.netresearchgate.net
Interactive Data Tables
Table 1: Properties of PAT1inh-B01
| Property | Value | Reference |
|---|---|---|
| Chemical Class | Pyrazolo-pyrido-pyrimidinone | researchgate.net |
| Target | SLC26A6 (PAT1) | medchemexpress.commedchemexpress.com |
| Activity | Selective Inhibitor | jci.orgmedchemexpress.com |
| IC₅₀ | ~350 nM | jci.orgmedchemexpress.commedchemexpress.com |
| Effect | Blocks PAT1-mediated Cl⁻/HCO₃⁻ exchange | jci.orgmedchemexpress.com |
| In Vivo Effect | Inhibits fluid absorption in the small intestine | jci.orgresearchgate.net |
Table 2: Regional Effects of Anion Exchange Inhibitors on Fluid Absorption in Mouse Intestine
| Intestinal Segment | PAT1inh-B01 Effect on Fluid Absorption | DRAinh-A270 Effect on Fluid Absorption | Combined (PAT1inh-B01 + DRAinh-A270) Effect | Reference |
|---|---|---|---|---|
| Mid-Jejunum | ~50% inhibition | Not specified alone | >90% inhibition | jci.orgresearchgate.netresearchgate.net |
| Ileum | >80% inhibition | No effect | Not specified | jci.orgresearchgate.net |
| Colon | No effect | Complete block | Not specified | jci.orgresearchgate.net |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H19BrClF3N6O2 |
|---|---|
Molecular Weight |
571.8 g/mol |
IUPAC Name |
11-[2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]-5-phenyl-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one;hydrochloride |
InChI |
InChI=1S/C22H18BrF3N6O2.ClH/c1-12-19(23)20(22(24,25)26)29-31(12)11-18(33)30-8-7-15-14(10-30)21(34)32-17(27-15)9-16(28-32)13-5-3-2-4-6-13;/h2-6,9,28H,7-8,10-11H2,1H3;1H |
InChI Key |
DWUYOIJNBIEAPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2CCC3=C(C2)C(=O)N4C(=N3)C=C(N4)C5=CC=CC=C5)C(F)(F)F)Br.Cl |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Pat1inh B01 Hydrochloride Action
Selective Inhibition of PAT1-Mediated Anion Exchange (Cl-/HCO3- Exchanger)
PAT1inh-B01 (hydrochloride) is a selective inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as the Putative Anion Transporter 1 (PAT1). medchemexpress.comprobechem.commedchemexpress.com PAT1 functions as a chloride/bicarbonate (Cl⁻/HCO₃⁻) exchanger. researchgate.netnih.govresearchgate.net This transporter is crucial for mediating the exchange of chloride and bicarbonate ions across cell membranes. researchgate.netnih.govresearchgate.net Research has demonstrated that PAT1inh-B01 effectively blocks this PAT1-mediated anion exchange. probechem.comnih.gov The inhibitory action of PAT1inh-B01 is specific to PAT1, as it does not affect the related intestinal transporter SLC26A3, also known as Down-regulated in adenoma (DRA). probechem.comnih.govresearchgate.net This selectivity highlights its potential as a targeted research tool.
Since PAT1 can exchange various monovalent anions, the inhibitory effect of PAT1inh-B01 has been studied across different exchange modes. researchgate.net For instance, it has been shown to inhibit PAT1-mediated Cl⁻/SCN⁻ exchange. researchgate.net The inhibition of Cl⁻/HCO₃⁻ exchange was confirmed by measuring changes in cytoplasmic pH. researchgate.netescholarship.org
Quantitative Aspects of PAT1inh-B01 (hydrochloride) Inhibition: IC50 Values
The potency of PAT1inh-B01 (hydrochloride) in inhibiting PAT1 has been quantified through the determination of its half-maximal inhibitory concentration (IC50). Multiple studies have reported IC50 values for PAT1inh-B01 in the nanomolar range, indicating its high potency.
Reported IC50 values for the inhibition of PAT1-mediated anion exchange by PAT1inh-B01 are consistently around 350 nM. medchemexpress.comprobechem.commedchemexpress.comnih.govresearchgate.netresearchgate.netescholarship.org More specifically, the IC50 for the inhibition of Cl⁻/HCO₃⁻ exchange was determined to be 290 nM. researchgate.netescholarship.org For Cl⁻/SCN⁻ exchange, the IC50 value was found to be 260 nM. researchgate.net The time course of inhibition suggests that the effect of PAT1inh-B01 is progressive, with approximately 50% inhibition observed after about 3 minutes of application, which may suggest an intracellular site of action. researchgate.net
Table 1: IC50 Values of PAT1inh-B01 (hydrochloride) for PAT1 Inhibition
| Anion Exchange Mode | IC50 Value | Reference |
| General Anion Exchange | ~350 nM | medchemexpress.comprobechem.commedchemexpress.comnih.govresearchgate.netresearchgate.netescholarship.org |
| Cl⁻/HCO₃⁻ Exchange | 290 nM | researchgate.netescholarship.org |
| Cl⁻/SCN⁻ Exchange | 260 nM | researchgate.net |
Chemical Scaffold of PAT1inh-B01 (hydrochloride): Pyrazolo-pyrido-pyrimidinone
PAT1inh-B01 (hydrochloride) is a synthetic small molecule characterized by its pyrazolo-pyrido-pyrimidinone chemical scaffold. nih.govresearchgate.net This heterocyclic structure is the foundation of its biological activity as a PAT1 inhibitor. nih.govresearchgate.net The pyrazolo[1,5-a]pyrimidine (B1248293) ring system is a recognized pharmacophore in medicinal chemistry, known to be a component of various biologically active compounds, including protein kinase inhibitors. rsc.orgresearchgate.net While there are limited prior biological reports specifically on the pyrazolo-pyrido-pyrimidinone scaffold in the context of ion transport, a structurally related class, pyrimido-pyrazolo-quinolines, has been investigated for other biological activities. researchgate.net The development of compounds based on the pyrazolo[1,5-a]pyrimidine and related scaffolds often involves multi-step synthesis from commercially available starting materials. researchgate.netgoogle.com
Interaction with PAT1 at the Luminal Membrane of Enterocytes
The primary site of action for PAT1inh-B01 (hydrochloride) in the intestine is the luminal membrane of enterocytes, the epithelial cells lining the small intestine. nih.govresearchgate.netescholarship.orgresearcher.life PAT1 is expressed on this membrane where it plays a significant role in intestinal chloride and fluid absorption. nih.govresearchgate.netresearchgate.netescholarship.orgresearcher.life By inhibiting PAT1 at this location, PAT1inh-B01 effectively blocks the absorption of fluid in the small intestine. probechem.comnih.gov
Studies using in vivo closed loop models in mice have provided functional evidence for this interaction. frontiersin.org In the mid-jejunum, PAT1inh-B01 was found to inhibit fluid absorption by 50%. nih.govresearchgate.net This effect was even more pronounced in the ileum, where the inhibitor blocked fluid absorption by over 80%. nih.govresearchgate.netescholarship.org Conversely, PAT1inh-B01 had no effect in the colon, where the related transporter DRA is the predominant anion exchanger. nih.govresearchgate.netescholarship.org These findings underscore the region-specific role of PAT1 in the small intestine and the targeted action of its inhibitor. nih.govresearchgate.net
Exploration of Potential Binding Modes and Allosteric Interactions of PAT1inh-B01 (hydrochloride)
The precise molecular interactions between PAT1inh-B01 (hydrochloride) and the PAT1 transporter are a subject of ongoing investigation. While high-resolution structural data of the inhibitor bound to PAT1 are not yet available, some inferences can be drawn from the nature of the inhibitor and the transporter.
The concept of allosteric regulation, where a molecule binds to a site other than the active site to modulate protein activity, is a well-established mechanism for enzymes and transporters. biorxiv.orglibretexts.org Allosteric interactions can lead to conformational changes that affect the protein's function. plos.org It is plausible that PAT1inh-B01 acts as an allosteric inhibitor of PAT1. This would involve the inhibitor binding to a site on the transporter distinct from the anion-binding and translocation pathway, inducing a conformational change that prevents the exchange of Cl⁻ and HCO₃⁻. The pyrazolo[1,5-a]pyrimidine scaffold, the core of PAT1inh-B01, is known to be a part of molecules that can act as allosteric inhibitors of other proteins, such as protein kinases. rsc.orgresearchgate.net
Computational modeling approaches, such as molecular dynamics simulations, are valuable tools for exploring potential binding modes of small molecules to proteins. nih.gov Such studies could help identify potential binding pockets on the PAT1 protein and elucidate the mechanism by which PAT1inh-B01 exerts its inhibitory effect, whether through direct channel blocking or allosteric modulation.
Biological and Physiological Effects of Pat1inh B01 Hydrochloride
Impact on Intestinal Fluid Absorption in Preclinical Models
PAT1inh-B01 (hydrochloride) is a selective inhibitor of the SLC26A6 anion exchanger, also known as Putative Anion Transporter 1 (PAT1). nih.govresearchgate.net This transporter is a Cl⁻/HCO₃⁻ exchanger located on the luminal membrane of enterocytes, where it plays a role in the absorption of chloride and fluid from the intestines. nih.govresearchgate.net Preclinical studies using various intestinal loop models in mice have demonstrated the significant impact of PAT1inh-B01 on fluid absorption.
In closed midjejunal loop models in mice, PAT1inh-B01 demonstrated a notable inhibitory effect on fluid absorption. nih.govresearchgate.net When administered alone, PAT1inh-B01 inhibited fluid absorption by approximately 50%. nih.govresearchgate.net This effect was significantly amplified when it was co-administered with DRAinh-A270, an inhibitor of the related intestinal transporter SLC26A3 (Downregulated in Adenoma or DRA). nih.gov The combination of these two inhibitors resulted in a greater than 90% inhibition of fluid absorption in the midjejunum. nih.gov This suggests a cooperative role for both PAT1 and DRA in fluid absorption in this segment of the small intestine.
The inhibitory effect of PAT1inh-B01 on fluid absorption was even more pronounced in the ileum. nih.govresearchgate.net In murine ileal loop models, PAT1inh-B01 alone was able to block fluid absorption by over 80%. nih.govresearchgate.net In contrast, the DRA inhibitor, DRAinh-A270, had no discernible effect on fluid absorption in the ileum. nih.govresearchgate.net These findings highlight the predominant role of PAT1 in mediating fluid absorption specifically in the ileal section of the small intestine. nih.gov
Interactive Data Table: Effect of PAT1inh-B01 on Fluid Absorption in Intestinal Loops
| Intestinal Segment | Agent(s) | Percent Inhibition of Fluid Absorption |
| Midjejunum | PAT1inh-B01 | 50% |
| Midjejunum | PAT1inh-B01 + DRAinh-A270 | >90% |
| Ileum | PAT1inh-B01 | >80% |
| Ileum | DRAinh-A270 | No effect |
| Colon | PAT1inh-B01 | No effect |
| Colon | DRAinh-A270 | 100% |
To further investigate the physiological role of PAT1 in intestinal function, the effects of PAT1inh-B01 were evaluated in a loperamide-induced constipation model in mice. nih.govresearchgate.net Loperamide is an opioid receptor agonist that can induce constipation by inhibiting intestinal water secretion and motility. frontiersin.org In this model, the co-administration of PAT1inh-B01 with the DRA inhibitor DRAinh-A270 led to an increase in stool output compared to the administration of DRAinh-A270 alone. nih.govresearchgate.net This result provides further evidence for the complementary functions of PAT1 and DRA in the regulation of intestinal fluid balance and suggests that inhibiting PAT1 can counteract the effects of constipation-inducing agents. nih.gov
Effects in Ileal Loops
Research Implications for Understanding Small Intestinal Hyposecretory Processes
The selective inhibition of PAT1 by PAT1inh-B01 has significant research implications for understanding the mechanisms underlying small intestinal hyposecretory processes. nih.govresearchgate.net These conditions are characterized by insufficient fluid secretion into the small intestine, leading to complications such as meconium ileus and distal intestinal obstruction syndrome, which are particularly relevant in the context of cystic fibrosis. nih.govresearchgate.net
Research Methodologies for Characterizing Pat1inh B01 Hydrochloride Activity
In Vitro Cellular Assays for PAT1 Inhibition
In vitro assays using cultured cells are fundamental in the initial characterization of PAT1inh-B01's inhibitory activity. pharmaron.comcriver.comsigmaaldrich.com These cell-based models provide a controlled environment to study the compound's direct interaction with the PAT1 transporter. pharmaron.combmglabtech.com
High-Throughput Screening Approaches for Inhibitor Identification
The discovery of PAT1inh-B01 was the result of a high-throughput screening (HTS) campaign that evaluated a library of 50,000 synthetic small molecules. nih.govnih.govjci.org This large-scale screening was designed to identify compounds that could inhibit the function of PAT1, a Cl⁻/HCO₃⁻ exchanger. nih.govjci.orgresearcher.life The most potent inhibitor identified from this screen was PAT1inh-B01. nih.govnih.gov
The screening assay utilized Fischer Rat Thyroid (FRT) epithelial cells engineered to express both murine PAT1 (slc26a6) and a halide-sensing yellow fluorescent protein (YFP). nih.govjci.org The principle of the assay is based on the quenching of YFP fluorescence by iodide (I⁻). PAT1 facilitates the exchange of intracellular chloride (Cl⁻) for extracellular I⁻, leading to a decrease in YFP fluorescence. nih.govjci.org The effectiveness of a test compound as a PAT1 inhibitor is therefore measured by its ability to prevent this fluorescence quenching. jci.org
Table 1: High-Throughput Screening for PAT1 Inhibitors
| Parameter | Description |
|---|---|
| Cell Line | Fischer Rat Thyroid (FRT) cells |
| Expressed Proteins | Murine PAT1 (slc26a6) and halide-sensing Yellow Fluorescent Protein (YFP) |
| Screening Principle | PAT1-mediated iodide (I⁻) influx in exchange for chloride (Cl⁻) quenches YFP fluorescence. Inhibitors block this process, preventing fluorescence reduction. |
| Compound Library Size | 50,000 synthetic small molecules |
| Identified Potent Inhibitor | PAT1inh-B01 |
Application in Human Intestinal Epithelial Cell Lines (e.g., Caco-2 Cells)
While initial screening and characterization are often performed in non-human cell lines like FRT cells, human intestinal epithelial cell lines, such as Caco-2 cells, are crucial for evaluating the relevance of the findings to human physiology. mdpi.comnih.gov Caco-2 cells, derived from a human colon adenocarcinoma, spontaneously differentiate in culture to form a polarized monolayer with features characteristic of small intestinal enterocytes, including a brush border and tight junctions. mdpi.comnih.gov This makes them a valuable in vitro model for studying intestinal transport processes. mdpi.comnih.gov
Although direct studies detailing the use of PAT1inh-B01 specifically on Caco-2 cells are not extensively described in the provided context, the general application of these cells is to assess the effects of compounds on transporters and barrier function in a human-derived system. mdpi.comnih.gov Such studies would be a logical step to confirm the inhibitory activity of PAT1inh-B01 on human PAT1 in its native cellular environment.
Ex Vivo Organ Models for Assessing Fluid Transport
To bridge the gap between in vitro cellular assays and in vivo animal models, ex vivo organ models are employed. These models allow for the study of transport processes in the context of an intact tissue, providing a more physiologically relevant environment than cultured cells. nih.govjci.org
Closed-Loop Intestinal Fluid Absorption Models in Rodents
A key ex vivo model used to assess the functional consequences of PAT1 inhibition by PAT1inh-B01 is the closed-loop intestinal fluid absorption model in mice. nih.govnih.govjci.org This technique directly measures the impact of the inhibitor on fluid movement across the intestinal epithelium.
In this model, a segment of the mouse intestine (e.g., jejunum or ileum) is ligated at both ends to create a closed loop. nih.govnih.gov The loop is then filled with a solution containing the test compound, in this case, PAT1inh-B01. The change in the weight-to-length ratio of the loop over time serves as a direct measure of fluid absorption. nih.gov A decrease in this ratio indicates fluid absorption, while inhibition of this decrease signifies a blockage of absorption. nih.gov
Studies using this model have yielded significant findings regarding the role of PAT1 in different intestinal segments and the efficacy of PAT1inh-B01. nih.gov
Table 2: Effect of PAT1inh-B01 on Fluid Absorption in Mouse Intestinal Closed-Loop Model
| Intestinal Segment | PAT1inh-B01 Effect on Fluid Absorption | Co-administration with DRAinh-A270 |
|---|---|---|
| Jejunum | ~50% inhibition nih.govnih.gov | >90% inhibition nih.govnih.gov |
| Ileum | >80% inhibition nih.govnih.gov | Not applicable (DRAinh-A270 had no effect) nih.govnih.gov |
| Colon | No effect nih.govnih.gov | Not applicable (DRAinh-A270 completely blocked absorption) nih.govnih.gov |
These results demonstrate that PAT1 is a major contributor to fluid absorption in the ileum and plays a significant role in the jejunum. nih.govnih.gov The synergistic effect observed with the DRA (Downregulated in Adenoma) inhibitor, DRAinh-A270, in the jejunum suggests that both PAT1 and DRA are involved in fluid transport in this region. nih.govnih.gov
Comparative Studies and Selectivity Profiling of Pat1inh B01 Hydrochloride
Differentiation from Related SLC26 Family Transporters (e.g., SLC26A3, SLC26A4, SLC26A9)
PAT1inh-B01 demonstrates remarkable selectivity for SLC26A6 over other members of the SLC26 family, which share some structural and functional similarities. nih.govfrontiersin.org
SLC26A3 (DRA): Studies have consistently shown that PAT1inh-B01 does not inhibit SLC26A3, also known as Down-Regulated in Adenoma (DRA). nih.govnih.govprobechem.com This is significant as DRA is another major intestinal Cl⁻/HCO₃⁻ exchanger. nih.gov In functional assays using Fischer Rat Thyroid (FRT) cells expressing different SLC26 transporters, PAT1inh-B01 at a high concentration of 25 μM did not significantly inhibit SLC26A3. nih.gov
SLC26A4 (Pendrin): Similarly, PAT1inh-B01 shows no significant inhibitory activity against SLC26A4 (Pendrin) at concentrations that effectively block PAT1. nih.govfrontiersin.org
SLC26A9: Research confirms that PAT1inh-B01 does not inhibit SLC26A9, another member of the SLC26 family. nih.govfrontiersin.org At a concentration of 25 μM, PAT1inh-B01 had no significant effect on SLC26A9-mediated anion exchange. nih.gov
Other SLC26 Members: Further studies have indicated that PAT1inh-B01 also does not affect the activities of SLC26A1 and SLC26A2. nih.gov
This high degree of selectivity ensures that the effects observed upon administration of PAT1inh-B01 can be specifically attributed to the inhibition of PAT1. nih.gov
Table 1: Selectivity of PAT1inh-B01 against SLC26 Family Transporters
| Transporter | Alias | Inhibition by PAT1inh-B01 (25 μM) | Reference |
|---|---|---|---|
| SLC26A6 | PAT1 | Yes (IC₅₀ ~350 nM) | nih.govnih.govmedchemexpress.com |
| SLC26A3 | DRA | No significant inhibition | nih.govnih.govprobechem.com |
| SLC26A4 | Pendrin | No significant inhibition | nih.govfrontiersin.org |
Absence of Inhibitory Activity on Other Key Ion Channels (e.g., CFTR, TMEM16A)
To be a useful pharmacological tool, it is essential that PAT1inh-B01 does not interfere with other key ion channels involved in intestinal transport.
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): PAT1inh-B01 has been shown to have no inhibitory effect on the CFTR chloride channel. nih.govfrontiersin.org Studies using well-differentiated human bronchial epithelial (HBE) cells, which have complex ion transport mechanisms including CFTR, confirmed that PAT1inh-B01 did not alter CFTR-mediated currents. nih.gov This is crucial as CFTR dysfunction is the cause of cystic fibrosis, a condition where PAT1 inhibition is being explored as a therapeutic strategy. nih.govresearchgate.net
TMEM16A (ANO1): PAT1inh-B01 does not inhibit the calcium-activated chloride channel (CaCC) TMEM16A. nih.govfrontiersin.org In FRT cells expressing TMEM16A, a high concentration of 25 μM PAT1inh-B01 did not cause significant inhibition. nih.gov TMEM16A is involved in various physiological processes, including mucus secretion and smooth muscle contraction, so the lack of off-target effects on this channel is a key advantage. nih.gov
Table 2: Effect of PAT1inh-B01 on Key Ion Channels
| Ion Channel | Function | Effect of PAT1inh-B01 | Reference |
|---|---|---|---|
| CFTR | Chloride Channel | No significant inhibition | nih.govfrontiersin.org |
Comparison with Other Identified PAT1 Inhibitors (e.g., Isoxazolopyrimidine PAT1inh-A01, PAT1inh-A0030)
PAT1inh-B01 emerged from high-throughput screening and subsequent optimization studies, which also identified other PAT1 inhibitors.
Isoxazolopyrimidine PAT1inh-A01: This compound was an initial "hit" from screening but had a relatively low potency, with an IC₅₀ of 5.2 μM for SLC26A6 inhibition. researchgate.netresearchgate.net Its lower potency precluded it from further preclinical development. researchgate.net
PAT1inh-A0030: Structure-activity relationship studies on the isoxazolopyrimidine scaffold led to the identification of PAT1inh-A0030, which has improved potency with an IC₅₀ of 1.0 μM. medchemexpress.comresearchgate.netresearchgate.net Like PAT1inh-B01, selectivity studies showed that PAT1inh-A0030 has no activity on SLC26A3, SLC26A4, SLC26A9, CFTR, or TMEM16A. researchgate.netresearchgate.net
PAT1inh-B01: The pyrazolo-pyrido-pyrimidinone PAT1inh-B01 is the most potent of these inhibitors, with an IC₅₀ of approximately 350 nM for PAT1-mediated anion exchange. nih.govnih.govmedchemexpress.com This makes it a more potent and efficient inhibitor for research and potential therapeutic applications.
Table 3: Comparison of PAT1 Inhibitors
| Compound | Chemical Class | IC₅₀ for PAT1 (SLC26A6) | Reference |
|---|---|---|---|
| PAT1inh-B01 | Pyrazolo-pyrido-pyrimidinone | ~350 nM | nih.govnih.govmedchemexpress.com |
| PAT1inh-A0030 | Isoxazolopyrimidine | 1.0 μM | medchemexpress.comresearchgate.netresearchgate.net |
Contrast with Non-Translocated Inhibitors of PAT1 (e.g., NSAIDs like Ibuprofen (B1674241) and Diclofenac)
The mechanism of action of PAT1inh-B01 differs significantly from that of another class of compounds known to inhibit PAT1: non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of NSAIDs: NSAIDs such as ibuprofen and diclofenac (B195802) have been found to inhibit the proton-coupled amino acid transporter (PAT1), which is distinct from the SLC26A6 anion exchanger but shares the same "PAT1" nomenclature in some literature. It is important to note that the target of these NSAIDs is the solute carrier SLC15A1, not SLC26A6. However, some studies have investigated NSAID effects on anion transporters. Research on the intestinal proton-coupled amino acid transporter PAT1 (SLC36A1) shows that NSAIDs like ibuprofen and diclofenac act as non-translocated, non-competitive inhibitors. mdpi.comresearchgate.net This means they bind to an allosteric site, a location on the transporter distinct from the substrate-binding site, and they are not transported across the cell membrane by the transporter. mdpi.comresearchgate.net Their primary mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which reduces prostaglandin (B15479496) synthesis. physio-pedia.commedcraveonline.comnih.gov
Mechanism of PAT1inh-B01: In contrast, the time course of inhibition by PAT1inh-B01, with a 50% inhibition seen at approximately 3 minutes, suggests an intracellular site of action. researchgate.net This implies that PAT1inh-B01 may need to enter the cell to exert its inhibitory effect on the cytoplasmic side of the SLC26A6 transporter, distinguishing it from the non-translocated NSAIDs that act on a different PAT1 transporter (SLC36A1).
This mechanistic difference is crucial. While NSAIDs have broad physiological effects due to COX inhibition, PAT1inh-B01's action is highly targeted to the SLC26A6 anion exchanger, offering a more precise tool for studying its specific functions. nih.govmedcraveonline.com
Table of Mentioned Compounds | Compound Name | | | :--- | | PAT1inh-B01 (hydrochloride) | | SLC26A1 | | SLC26A2 | | SLC26A3 (DRA) | | SLC26A4 (Pendrin) | | SLC26A6 (PAT1) | | SLC26A9 | | CFTR | | TMEM16A (ANO1) | | Isoxazolopyrimidine PAT1inh-A01 | | PAT1inh-A0030 | | Ibuprofen | | Diclofenac |
Broader Research Context and Future Perspectives
PAT1inh-B01 (hydrochloride) as a Molecular Probe for SLC26A6 (PAT1) Physiology
PAT1inh-B01 is a selective, small-molecule inhibitor of SLC26A6 (PAT1), a crucial Cl⁻/HCO₃⁻ exchanger located at the luminal membrane of enterocytes. medchemexpress.comnih.gov This transporter plays a vital role in intestinal chloride and fluid absorption. nih.gov The identification of PAT1inh-B01 through high-throughput screening of 50,000 synthetic small molecules has provided researchers with a novel tool to investigate the specific functions of PAT1. nih.gov
With an IC₅₀ of approximately 350 nM for PAT1-mediated anion exchange, PAT1inh-B01 demonstrates potent inhibition. medchemexpress.comprobechem.commedchemexpress.com Crucially, it shows no significant inhibition of the related intestinal transporter SLC26A3, also known as Downregulated in Adenoma (DRA), which allows for the specific dissection of PAT1's physiological roles. nih.govnih.gov
Studies using PAT1inh-B01 in mouse models have provided functional evidence for the complementary and region-specific roles of PAT1 and DRA in intestinal fluid absorption. nih.gov For instance, in closed midjejunal loops, PAT1inh-B01 inhibited fluid absorption by 50%, a figure that rose to over 90% when co-administered with the DRA inhibitor DRAinh-A270. nih.govresearchgate.net In the ileum, PAT1inh-B01 alone blocked fluid absorption by over 80%, while having no effect in the colon. nih.govresearchgate.net This highlights PAT1 as the predominant anion exchanger in the mouse ileum. nih.govjci.org These findings underscore the value of PAT1inh-B01 as a molecular probe for delineating the distinct contributions of PAT1 to intestinal ion and fluid transport. nih.govprobechem.com
Advanced Methodological Developments for Investigating PAT1inh-B01 (hydrochloride) and Analogues
The discovery of PAT1inh-B01 has spurred further research into developing more refined inhibitors and understanding their interactions with the target protein.
Structure-Activity Relationship (SAR) Studies for Optimized Inhibitor Potency and Selectivity
Initial structure-activity relationship (SAR) studies have been conducted on the pyrazolo-pyrido-pyrimidinone scaffold of PAT1inh-B01. nih.gov These investigations aim to identify the chemical features essential for its inhibitory activity and to guide the synthesis of analogues with improved potency and selectivity. drugdesign.org While limited SAR studies on commercially available analogues of PAT1inh-B01 have been performed, they have shown that the parent compound remains the most potent inhibitor identified so far. nih.gov The exploration of substituent patterns on the pyrazolo-pyrido-pyrimidinone ring system is a key focus, as these modifications can significantly influence pharmacological properties. rsc.orgrsc.org The goal of these SAR analyses is to translate the observed structure-activity data into a comprehensive understanding of the molecular interactions between the inhibitor and the PAT1 transporter. drugdesign.org
Exploration of Novel Chemical Analogues with Pyrazolo-Pyrido-Pyrimidinone Scaffolds
PAT1inh-B01 belongs to the pyrazolo-pyrido-pyrimidinone class of compounds. nih.gov This chemical scaffold is a subject of interest for medicinal chemists due to its potential for generating diverse and biologically active molecules. nih.govrsc.orgrsc.org Research is ongoing to synthesize and screen novel chemical analogues based on this scaffold to identify compounds with even greater potency and selectivity for PAT1. nih.gov The pyrazolo-pyrido-pyrimidinone structure can be synthesized in a multi-step process from commercially available starting materials. nih.govresearchgate.net Further medicinal chemistry efforts on this scaffold are expected to yield analogues with enhanced drug-like properties. nih.gov
Unexplored Biological Pathways and Physiological Roles Influenced by PAT1 Inhibition
The availability of a selective PAT1 inhibitor like PAT1inh-B01 opens the door to exploring the broader physiological consequences of PAT1 inhibition. nih.gov Beyond its established role in intestinal fluid absorption, PAT1 is known to be involved in other critical processes. frontiersin.org For example, PAT1 facilitates intestinal oxalate (B1200264) secretion, and its absence in knockout mice leads to hyperoxaluria and calcium oxalate kidney stones. jci.orgnih.gov While PAT1inh-B01 has been instrumental in studying intestinal transport, its use could be extended to investigate PAT1's function in other tissues where it is expressed, such as the pancreas and kidney. frontiersin.orgnih.gov The inhibition of PAT1 could potentially influence pathways related to acid-base balance, as SLC26A6 is a known Cl⁻/HCO₃⁻ exchanger. nih.govfrontiersin.org Further research using PAT1inh-B01 may uncover novel roles for PAT1 in health and disease, including its potential involvement in conditions like cystic fibrosis-related intestinal obstruction. nih.gov
Q & A
Q. Advanced Research Focus
- Experimental Design :
- Use a range of concentrations (e.g., 1 nM–100 µM) in triplicate, with positive controls (e.g., known PAT1 inhibitors) and vehicle controls.
- Employ radiolabeled substrates (e.g., -proline) to quantify transporter activity via liquid scintillation counting .
- Data Normalization : Normalize inhibition to vehicle controls and fit dose-response curves using nonlinear regression (e.g., Hill equation) .
- Validation : Cross-validate results with electrophysiological assays (e.g., Xenopus oocyte expression systems) to confirm functional inhibition .
What strategies are recommended to resolve contradictions in PAT1inh-B01 (hydrochloride)'s reported pharmacokinetic profiles across studies?
Q. Advanced Research Focus
- Variable Standardization :
- Control solvent systems (e.g., avoid DMSO >1% to prevent membrane disruption) .
- Validate assay pH (e.g., 7.4 vs. 6.8) due to PAT1’s pH-dependent activity .
- Cross-Model Comparison : Replicate experiments in parallel using in vitro (Caco-2 cells) and in vivo (rodent) models to identify species-specific discrepancies .
- Analytical Harmonization : Use LC-MS/MS for plasma/tissue quantification with isotopically labeled internal standards (e.g., -PAT1inh-B01) to minimize matrix effects .
How can researchers optimize PAT1inh-B01 (hydrochloride) stability in long-term storage for reproducibility?
Q. Basic Research Focus
- Storage Conditions :
- Lyophilize and store at -80°C under inert gas (argon) to prevent hydrolysis .
- Avoid repeated freeze-thaw cycles by aliquoting solutions .
- Stability Monitoring :
- Perform periodic HPLC analysis to detect degradation products (e.g., free base formation) .
- Use accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .
What advanced techniques are critical for elucidating PAT1inh-B01 (hydrochloride)'s off-target effects in complex biological systems?
Q. Advanced Research Focus
- Proteomic Profiling : Utilize affinity chromatography coupled with mass spectrometry to identify unintended protein interactions .
- CRISPR-Cas9 Screens : Perform genome-wide knockout studies to identify synthetic lethal partners or compensatory pathways .
- Metabolomic Analysis : Apply -NMR-based metabolomics to detect perturbations in endogenous metabolite levels (e.g., amino acid pools) .
How should researchers address batch-to-batch variability in PAT1inh-B01 (hydrochloride) synthesis?
Q. Basic Research Focus
- Process Controls :
- Quality Metrics :
What methodologies ensure robust reproducibility of PAT1inh-B01 (hydrochloride) bioactivity assays?
Q. Advanced Research Focus
- Interlaboratory Validation :
- Share standardized protocols (e.g., cell passage number, serum-free pre-incubation) across collaborating labs .
- Use reference standards (e.g., USP-grade hydrochlorides) to calibrate equipment .
- Data Transparency :
- Publish raw datasets and detailed metadata (e.g., instrument calibration logs) in supplementary materials .
- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
How can researchers critically analyze conflicting efficacy data in PAT1inh-B01 (hydrochloride) studies across different disease models?
Q. Advanced Research Focus
- Mechanistic Deconvolution :
- Meta-Analysis : Apply random-effects models to aggregate data from heterogeneous studies, adjusting for covariates (e.g., dosing regimen, model sex) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
